molecular formula C8H18O6 B14681266 Acetic acid--butane-1,1-diol (2/1) CAS No. 29949-17-5

Acetic acid--butane-1,1-diol (2/1)

Cat. No.: B14681266
CAS No.: 29949-17-5
M. Wt: 210.22 g/mol
InChI Key: KLJYIZMAOTVKSL-UHFFFAOYSA-N
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Description

Acetic acid–butane-1,1-diol (2/1) is a chemical compound formed by the combination of acetic acid and butane-1,1-diol in a 2:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid–butane-1,1-diol (2/1) can be synthesized through esterification, a reaction in which acetic acid reacts with butane-1,1-diol in the presence of a mineral acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester and water . The reaction is reversible, and the removal of water can drive the reaction to completion.

Industrial Production Methods

Industrial production of acetic acid–butane-1,1-diol (2/1) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–butane-1,1-diol (2/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and acids.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid–butane-1,1-diol (2/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of acetic acid–butane-1,1-diol (2/1) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and butane-1,1-diol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–butane-1,1-diol (2/1) is unique due to its specific ester linkage and the resulting chemical properties

Properties

CAS No.

29949-17-5

Molecular Formula

C8H18O6

Molecular Weight

210.22 g/mol

IUPAC Name

acetic acid;butane-1,1-diol

InChI

InChI=1S/C4H10O2.2C2H4O2/c1-2-3-4(5)6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4)

InChI Key

KLJYIZMAOTVKSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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